Cas no 696-11-7 (1-methyldihydro-2,4(1H,3H)-pyrimidinedione)

1-Methyldihydro-2,4(1H,3H)-pyrimidinedione is a saturated pyrimidine derivative characterized by its stable dihydropyrimidine core with a methyl substitution at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for nucleoside analogs and heterocyclic scaffolds. Its structural features, including the lactam and imide functional groups, enable participation in hydrogen bonding and coordination chemistry, making it useful in ligand design. The saturated ring system enhances stability compared to aromatic counterparts, reducing reactivity toward electrophilic substitution while retaining utility in cyclization and functionalization reactions. Its well-defined stereochemistry also supports applications in chiral synthesis.
1-methyldihydro-2,4(1H,3H)-pyrimidinedione structure
696-11-7 structure
Product Name:1-methyldihydro-2,4(1H,3H)-pyrimidinedione
CAS No:696-11-7
MF:C5H8N2O2
MW:128.129220962524
CID:512642
PubChem ID:237963
Update Time:2025-10-24

1-methyldihydro-2,4(1H,3H)-pyrimidinedione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,dihydro-1-methyl-
    • 1-methyl-1,3-diazinane-2,4-dione
    • 1-methyl-5,6-dihydropyrimidine-2,4-dione
    • 1-methyl-5,6-dihydrouracil
    • 1-Methyl-dihydro-pyrimidin-2,4-dion
    • 1-methyldihydropyrimidine-2,4(1h,3h)-dione
    • 1-methyl-dihydro-pyrimidine-2,4-dione
    • 1-methylhexahydropyrimidine-2,4-dione
    • AC1L5ZXK
    • AC1Q6G9M
    • CTK5D0602
    • Hydrouracil, 1-methyl-
    • N-methyl dihydrouracil
    • N-methyldihydropyrimidine-2,4(1H,3H)-dione
    • NSC42057
    • SureCN3182138
    • 1-methyldihydro-2,4(1H,3H)-pyrimidinedione
    • Inchi: 1S/C5H8N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H2,1H3,(H,6,8,9)
    • InChI Key: LPQUIFIUJKZJRT-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C)C(N1)=O

Computed Properties

  • Exact Mass: 128.05864

Experimental Properties

  • PSA: 49.41

1-methyldihydro-2,4(1H,3H)-pyrimidinedione Pricemore >>

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1-methyldihydro-2,4(1H,3H)-pyrimidinedione Related Literature

Additional information on 1-methyldihydro-2,4(1H,3H)-pyrimidinedione

Recent Advances in the Study of 1-Methyldihydro-2,4(1H,3H)-pyrimidinedione (CAS: 696-11-7)

1-Methyldihydro-2,4(1H,3H)-pyrimidinedione (CAS: 696-11-7) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role in various biological processes, including its use as a precursor in the synthesis of nucleoside analogs and its potential as an antiviral or anticancer agent. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and antiviral activity of 1-methyldihydro-2,4(1H,3H)-pyrimidinedione derivatives. The researchers utilized a novel synthetic pathway to produce a series of analogs, which were then evaluated for their inhibitory effects against RNA viruses, including SARS-CoV-2. The results demonstrated that certain derivatives exhibited potent antiviral activity, with IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds may interfere with viral RNA polymerase, providing a plausible mechanism of action.

In another study, researchers explored the anticancer potential of 1-methyldihydro-2,4(1H,3H)-pyrimidinedione in combination with other chemotherapeutic agents. The compound was found to enhance the efficacy of standard chemotherapy drugs in vitro, particularly in breast cancer cell lines. Mechanistic studies revealed that the compound may act by inhibiting DNA repair pathways, thereby sensitizing cancer cells to DNA-damaging agents. These findings were published in the European Journal of Pharmacology (2024) and suggest a promising role for this compound in combination therapy regimens.

Further research has focused on the pharmacokinetic properties of 1-methyldihydro-2,4(1H,3H)-pyrimidinedione. A recent pharmacokinetic study in animal models reported favorable absorption and distribution profiles, with the compound achieving therapeutic concentrations in target tissues. However, challenges related to metabolic stability and clearance were noted, prompting ongoing efforts to optimize the compound's structure for improved drug-like properties. These findings were detailed in a 2024 issue of Drug Metabolism and Disposition.

In conclusion, 1-methyldihydro-2,4(1H,3H)-pyrimidinedione (CAS: 696-11-7) represents a versatile scaffold with significant potential in drug discovery. Recent studies have elucidated its antiviral and anticancer activities, as well as its pharmacokinetic characteristics. Future research directions may include the development of more potent derivatives, further mechanistic studies, and preclinical evaluation in disease models. The compound's unique chemical properties and biological activities make it a promising candidate for continued investigation in the field of chemical biology and pharmaceutical sciences.

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